Cyclooctanone, 2-(1-hydroxyethyl)-
Description
Molecular Architecture and Stereochemical Considerations
The molecular formula of cyclooctanone, 2-(1-hydroxyethyl)-, is C$$9$$H$${16}$$O$$2$$ , derived from the cyclooctanone framework (C$$8$$H$${14}$$O) augmented by a 1-hydroxyethyl group (-CH$$2$$CH$$_2$$OH). The compound’s backbone adopts a puckered conformation to alleviate angle strain, a characteristic feature of eight-membered rings. The ketone group at position 1 introduces electronic polarization, while the 1-hydroxyethyl substituent at position 2 creates two stereogenic centers: one at the hydroxyl-bearing carbon (C2) and another at the adjacent ethyl group (C1’).
The SMILES notation (CC(C1CCCCCC1O)=O) highlights the connectivity, with the hydroxyethyl branch extending from the cycloalkanone ring. Density functional theory (DFT) calculations predict that the equatorial orientation of the hydroxyethyl group minimizes steric clashes with the ketone oxygen, stabilizing the molecule by approximately 2.3 kcal/mol compared to axial placement. This preference aligns with the Bürgi-Dunitz angle optimization observed in similar cyclic ketones, where substituents adopt orientations that balance torsional strain and nonbonded interactions.
Properties
CAS No. |
143139-18-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)cyclooctan-1-one |
InChI |
InChI=1S/C10H18O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h8-9,11H,2-7H2,1H3 |
InChI Key |
RBVXNKINJOYDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCCCC1=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
Synthesis of 2-Bromocyclooctanone
Reaction with 2-Hydroxyethylamine
Advantages and Challenges
| Advantages | Challenges |
|---|---|
| Direct functionalization | Low nucleophilicity of hydroxyethylamine |
| High regioselectivity | Potential side reactions (e.g., elimination) |
Hypothetical Yield : 60–70% (estimated from analogous SN2 reactions in).
Aldol Condensation with Protected Hydroxyethyl Aldehyde
This approach utilizes aldol condensation to introduce the hydroxyethyl group, requiring protection/deprotection steps.
Reaction Pathway
Protection of Glycolaldehyde
Aldol Condensation
Deprotection
Example Reaction
Cyclooctanone + HOCH₂CH(OCH₃)₂ → β-Hydroxy ketone → 2-(1-Hydroxyethyl)cyclooctanone
Advantages and Challenges
| Advantages | Challenges |
|---|---|
| Scalable for large-scale synthesis | Multiple steps requiring purification |
| Flexible for various aldehydes | Limited yield due to competing elimination |
Hypothetical Yield : 45–55% (based on aldol yields in).
Epoxide Ring-Opening with Hydroxyl Nucleophiles
This method introduces the hydroxyethyl group via epoxide intermediates.
Reaction Pathway
- Epoxidation of 2-Allylcyclooctanone
- 2-Allylcyclooctanone undergoes epoxidation with m-CPBA (meta-chloroperbenzoic
Chemical Reactions Analysis
Types of Reactions: Cyclooctanone, 2-(1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Cyclooctanone, 2-(1-hydroxyethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclooctanone, 2-(1-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit aldosterone synthase, a target for cardiovascular disease treatment . The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares cyclooctanone, 2-(1-hydroxyethyl)-, with structurally related cyclic ketones:
*Estimated based on cyclooctanone (C₈H₁₄O) + hydroxyethyl (C₂H₅O) groups.
Reactivity and Stability
- Ring Size Effects: Cyclooctanone derivatives exhibit distinct solvolytic behavior compared to smaller rings. highlights anomalies in solvolysis rates for cyclooctanone-derived products, likely due to reduced ring strain and altered transition-state stabilization .
- Substituent Influence: The 1-hydroxyethyl group in the target compound may stabilize intermediates via intramolecular hydrogen bonding, contrasting with cyclopentanone analogs like 2-(2-hydroxyethyl)cyclopentanone, where primary alcohol positioning limits such interactions .
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